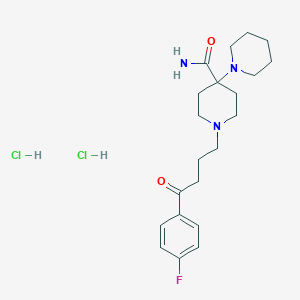

(1,4'-Bipiperidine)-4'-carboxamide, 1'-(4-(4-fluorophenyl)-4-oxobutyl)-, monohydrochloride

Descripción

Historical Context and Classification within Butyrophenone (B1668137) Neuroleptics

Pipamperone (B156139) was first synthesized by Janssen Pharmaceutica in 1961, with clinical trials commencing in 1963. drugbank.comdrugbank.comwikipedia.org It belongs to the butyrophenone family of antipsychotic drugs, a class known for its members' efficacy in treating psychosis. drugbank.comdrugbank.comontosight.ai The development of pipamperone was part of a broader effort to refine the pharmacological effects of earlier butyrophenones like haloperidol. drugbank.comdrugbank.com

Initially classified as a typical, or first-generation, antipsychotic, pipamperone's pharmacological profile set it apart from its contemporaries. nih.gov It was recognized for its significant anti-tryptamine activity, a characteristic that was distinct from other known antipsychotics at the time. drugbank.comdrugbank.com This unique property has led some researchers to suggest that pipamperone could be considered a forerunner to, or even the first of, the atypical antipsychotics. drugbank.comdrugbank.comwikipedia.org This perspective is supported by its prominent serotonin (B10506) receptor antagonism, a key feature of later-generation atypical antipsychotics. wikipedia.org

The evolution of antipsychotic classification has seen a shift from the simple "typical" versus "atypical" dichotomy to a more nuanced understanding based on receptor binding profiles and clinical effects. nih.gov In this context, pipamperone occupies an interesting position, bridging the gap between the first and second generations of these neuroleptic agents.

Evolution of Academic Research Perspectives on its Pharmacological Profile

Early research into pipamperone established its primary mechanism of action as a dopamine (B1211576) receptor antagonist, a hallmark of the butyrophenone class. patsnap.com However, subsequent and more detailed pharmacological studies have revealed a more complex and selective receptor interaction profile.

Modern research has highlighted that pipamperone is a potent antagonist of the serotonin 5-HT2A and dopamine D4 receptors. ncats.iomedchemexpress.com In fact, its affinity for these receptors is significantly higher than for the dopamine D2 receptor, which is the primary target of most typical antipsychotics. wikipedia.orgncats.io Specifically, pipamperone exhibits a 15-fold higher affinity for the D4 receptor compared to the D2 receptor. drugbank.compharmacompass.com This high selectivity for D4 and 5-HT2A receptors is a key aspect of its pharmacological profile and is thought to contribute to its unique clinical properties. drugbank.compharmacompass.com

Further investigations have delineated its activity at other receptor sites. Pipamperone also demonstrates moderate affinity for 5-HT2C, D2, D3, and various adrenergic receptors (α1 and α2B). drugbank.comncats.io Conversely, it has a low and likely insignificant affinity for histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) (mACh) receptors. wikipedia.orgncats.io

This evolving understanding of pipamperone's receptor binding affinities has shifted the academic perspective from viewing it as a simple dopamine blocker to recognizing it as a multi-receptor antagonist with a distinct and selective profile. This intricate pharmacology is believed to underlie its observed clinical effects, including its sedative properties and its ability to modulate mood and sleep patterns. drugbank.comwikipedia.org The development of newer antipsychotics, such as risperidone (B510), was even influenced by the pharmacological template of pipamperone, with risperidone being considered by its developers as a more potent version that also blocks serotonin more potently than dopamine. drugbank.comdrugbank.com

Receptor Binding Affinity of Pipamperone Dihydrochloride

| Receptor | Affinity (pKi) | Type of Action |

|---|---|---|

| 5-HT2A | 8.2 medchemexpress.com | Antagonist drugbank.comncats.io |

| Dopamine D4 | 8.0 medchemexpress.com | Antagonist drugbank.comncats.io |

| Dopamine D2 | 6.7 medchemexpress.com | Antagonist drugbank.comncats.io |

| 5-HT2C | Moderate drugbank.com | Antagonist ncats.io |

| Dopamine D3 | Moderate drugbank.com | Antagonist ncats.io |

| α1-Adrenergic | Moderate drugbank.com | Antagonist ncats.io |

| α2B-Adrenergic | Moderate drugbank.com | Antagonist ncats.io |

| Histamine H1 | Low wikipedia.orgncats.io | N/A |

| Muscarinic (mACh) | Low wikipedia.orgncats.io | N/A |

Structure

3D Structure of Parent

Propiedades

Número CAS |

2448-68-2 |

|---|---|

Fórmula molecular |

C21H31ClFN3O2 |

Peso molecular |

411.9 g/mol |

Nombre IUPAC |

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H |

Clave InChI |

UBQRWZFMJULMLP-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl |

Otros números CAS |

2448-68-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

1893-33-0 (Parent) |

Sinónimos |

1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride; _x000B_Pipamperone Hydrochloride; Dipiperon; Piperonil; Propitan; R4050; |

Origen del producto |

United States |

Preclinical Pharmacological Characterization

Receptor Binding Affinities and Selectivity Profile

Pipamperone's interaction with neuronal receptors has been quantified through in vitro binding assays, revealing a notable selectivity profile that distinguishes it from other antipsychotic agents. Its affinities for dopamine (B1211576), serotonin (B10506), and adrenergic receptor subtypes are detailed below.

Dopamine Receptor Subtype Interactions (D1, D2, D3, D4)

Pipamperone (B156139) demonstrates a varied affinity for dopamine receptor subtypes. It is recognized as a selective antagonist for the D4 and D1 receptors drugbank.com. A significant characteristic of pipamperone is its approximately 15-fold higher affinity for the D4 receptor compared to the D2 receptor drugbank.comvennlifesciences.com. While it binds to D2 and D3 receptors, it does so with moderate affinity drugbank.com. This preferential binding to the D4 receptor may contribute to its unique pharmacological effects drugbank.com.

Table 1: Pipamperone Binding Affinities (pKi) for Dopamine Receptors

| Receptor Subtype | pKi Value |

|---|---|

| D1 | Antagonist |

| D2 | 6.7 |

| D3 | Moderate Affinity |

| D4 | 8.0 |

Serotonin Receptor Subtype Interactions (5-HT2A, 5-HT2C)

Pipamperone exhibits a high affinity for the serotonin 2A (5-HT2A) receptor, where it acts as a potent antagonist patsnap.com. Its affinity for the 5-HT2A receptor is nearly equal to its affinity for the D4 dopamine receptor drugbank.com. The compound also interacts with the 5-HT2C receptor, albeit with a more moderate affinity drugbank.com. This prominent serotonin antagonism is a key feature of its preclinical profile nih.gov.

Table 2: Pipamperone Binding Affinities (pKi) for Serotonin Receptors

| Receptor Subtype | pKi Value |

|---|---|

| 5-HT2A | 8.2 |

| 5-HT2C | Moderate Affinity |

Adrenergic Receptor Interactions (α1, α2B)

Pipamperone also demonstrates moderate affinity for α1 and α2B-adrenoceptors, where it functions as an antagonist drugbank.com.

Table 3: Pipamperone Binding Affinities for Adrenergic Receptors

| Receptor Subtype | Affinity |

|---|---|

| α1 | Moderate |

| α2B | Moderate |

Functional Antagonism Studies In Vitro

The functional consequences of pipamperone's receptor binding have been investigated in various in vitro assays, confirming its antagonist activity at specific receptors through the inhibition of downstream signaling pathways.

Inhibition of Neurotransmitter-Induced Signaling Pathways (e.g., Inositol (B14025) Phosphate (B84403) Formation)

In vitro studies have demonstrated pipamperone's ability to inhibit signaling pathways activated by neurotransmitters. Specifically, in NIH 3T3 cells expressing rat 5-HT2A or 5-HT2C receptors, pipamperone completely inhibits the formation of inositol phosphate induced by serotonin (5-HT). This inhibitory effect was observed across a concentration range of 0.01 nM to 10 μM over a 20-minute period.

Preclinical Receptor Occupancy Studies in Animal Models

To understand the in vivo effects of pipamperone, preclinical studies in animal models have been conducted to assess the extent of receptor occupancy at various doses. These studies provide a crucial link between plasma concentrations of the drug and its engagement with target receptors in the brain.

In a study utilizing single-photon emission tomography (SPECT) in healthy female Beagle dogs, the in vivo occupancy of 5-HT2A receptors was quantified after single doses of pipamperone vennlifesciences.com. The administration of a 5 mg dose resulted in a receptor occupancy of 40.4%, which increased to 83% after a 10 mg dose vennlifesciences.com. This demonstrates a clear dose-dependent blockade of 5-HT2A receptors in a large animal model vennlifesciences.com.

Furthermore, pharmacokinetic and pharmacodynamic modeling based on preclinical data has been used to predict receptor occupancy in humans. These models suggest that low doses of pipamperone can achieve high occupancy of 5-HT2A and D4 receptors with limited occupancy of D2, α1, and 5-HT2C receptors patsnap.com. Specifically, a dose of 5.0 mg twice daily was predicted to result in an average plasma concentration that would lead to high occupancy of 5-HT2A and D4 receptors patsnap.com. These preclinical findings have been influential in guiding the exploration of low-dose pipamperone in clinical research, with PET studies in humans confirming significant 5-HT2A receptor binding without clinically relevant D2 receptor binding at these lower doses aneurotech.com.

Quantification in Specific Brain Regions (e.g., Canine Frontal Cortex)

Quantifying the extent to which a drug binds to its target receptors in specific brain regions is fundamental to preclinical evaluation. The canine model is valuable for investigating the effects of drugs on neurotransmitter systems due to its anatomical and physiological similarities to humans, including a substantial frontal cortex.

A study utilizing single-photon emission tomography (SPECT) was conducted on three healthy, drug-naive female Beagle dogs to quantify the occupancy of the serotonin-2A (5-HT2A) receptor by pipamperone in the frontal cortex. The specific radioligand 123I-5-I-R91150, which binds to 5-HT2A receptors, was used to measure a baseline binding index. Following baseline scans, the dogs were administered pipamperone, and the scans were repeated.

The competition between the unlabeled pipamperone and the radioligand for the 5-HT2A receptor results in a dose-dependent reduction of the radioligand's binding index. This reduction is used to calculate the percentage of receptors occupied by pipamperone.

The research yielded specific quantitative data on this interaction. Before treatment, the mean 5-HT2A binding index in the canine frontal cortex was 1.47. After administration of pipamperone, the binding index was reduced, demonstrating significant target engagement. The calculated receptor occupancy was 40.4% after a 5 mg dose and increased to 83% after a 10 mg dose, confirming that even at low doses, pipamperone significantly blocks 5-HT2A receptors.

| Treatment Condition | Mean Binding Index | Calculated Receptor Occupancy (%) |

|---|---|---|

| Baseline (Pre-treatment) | 1.47 | N/A |

| After 5 mg Pipamperone | 1.28 | 40.4% |

| After 10 mg Pipamperone | 1.08 | 83.0% |

Methodological Considerations for Target Engagement Assessment

Target engagement confirms that a drug interacts with its intended biological target in a living system. Assessing this is a cornerstone of drug development, as it helps establish a link between dose, target occupancy, and pharmacological response. Several methodologies are employed to quantify target engagement for a compound like pipamperone.

Direct Measurement of Receptor Occupancy: Direct methods quantify the percentage of a specific receptor population that is bound by a drug. These are considered crucial for demonstrating that a drug has reached its molecular target.

In Vivo Imaging: Techniques like Positron Emission Tomography (PET) and SPECT are powerful, non-invasive methods to measure receptor occupancy directly in the living brain. As demonstrated in the canine study, this approach involves administering a radiolabeled ligand that binds to the target receptor (e.g., 5-HT2A). The drug of interest (pipamperone) is then administered, and the displacement of the radioligand's signal is measured. The reduction in signal is proportional to the level of target engagement. This method provides a robust link between drug concentration and receptor binding at the site of action.

Ex Vivo Autoradiography: In this technique, an animal is treated with the test compound. After a designated time, the animal is euthanized, and the brain is removed and sectioned. These tissue sections are then incubated with a radioligand. The amount of radioligand that binds to the receptors is measured. If the test compound is bound to the receptors in vivo, it will inhibit the binding of the radioligand ex vivo. This method allows for detailed examination of drug distribution across multiple brain regions simultaneously. However, studies have suggested that ex vivo methods can be less sensitive than in vivo techniques due to the potential for the drug to dissociate from the receptor during the incubation process.

Indirect Measurement of Target Engagement: Indirect methods assess the downstream biological consequences of a drug binding to its target. These are often referred to as pharmacodynamic (PD) biomarkers.

Pharmacodynamic (PD) Biomarkers: These biomarkers provide mechanistic evidence of a drug's effect following target binding. For a 5-HT2A and dopamine D4 receptor antagonist like pipamperone, this could involve measuring changes in the levels of downstream second messengers, enzyme activity, or gene expression that are modulated by these receptors. Small molecule biomarkers that can be measured in accessible fluids like blood or cerebrospinal fluid (CSF) are particularly valuable as they offer a less invasive way to infer target engagement in the central nervous system. These biomarkers are critical for translating preclinical findings to clinical studies.

The selection of a particular method depends on the specific research question, the availability of suitable tools (like specific radioligands), and the stage of drug development.

| Approach | Method | Principle |

|---|---|---|

| Direct Measurement | In Vivo Imaging (PET/SPECT) | Measures the displacement of a radioligand from the target receptor by the drug in a living organism. |

| Ex Vivo Autoradiography | Measures the inhibition of radioligand binding in tissue sections from a drug-treated animal. | |

| Indirect Measurement | Pharmacodynamic (PD) Biomarkers | Measures downstream biological effects (e.g., changes in metabolites, proteins) resulting from the drug-target interaction. |

Neurochemical Effects and Neurotransmission Modulation

Dopaminergic System Modulation

Pipamperone (B156139) significantly impacts the dopaminergic system, with a particular influence on the D4 receptor subtype. This interaction is multifaceted, involving not only receptor blockade but also a novel mechanism of expression regulation.

Research has revealed that pipamperone can increase the expression of the dopamine (B1211576) D4 receptor through a mechanism independent of mRNA synthesis. nih.govresearchgate.net This has led to the proposal that pipamperone acts as a pharmacological chaperone. nih.govresearchgate.netnih.gov In this role, the molecule is thought to assist in the correct folding of the D4 receptor protein, thereby preventing its degradation and increasing its density on the cell surface. nih.govresearchgate.net

A study utilizing an inducible episomal expression system in HEK293rtTA cells demonstrated this effect quantitatively. In cells expressing the dopamine D4 receptor, the addition of pipamperone led to a significant increase in receptor expression, from a baseline of 1970 ± 20 fmol/mg of membrane protein to 3800 ± 60 fmol/mg. nih.gov Further supporting the chaperone hypothesis, pipamperone was able to rescue the expression of a folding mutant of the D4 receptor (M345). nih.govresearchgate.net This upregulation of D4 receptors may contribute to its therapeutic efficacy in certain psychiatric conditions. drugbank.com

The dopamine D4 receptor is known to play a role in the modulation of GABAergic neuronal activity. drugbank.com Studies have shown that activation of D4 receptors can lead to a decrease in postsynaptic GABA-A receptor currents in pyramidal neurons of the prefrontal cortex. nih.gov This modulation is mediated through a signaling cascade involving the regulation of a protein kinase A (PKA) and protein phosphatase 1 (PP1) complex. nih.gov

Serotonergic System Modulation

Pipamperone demonstrates a high affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype, where it acts as a potent antagonist. aneurotech.com This interaction is a key component of its pharmacological profile.

Similar to its effect on dopamine D4 receptors, pipamperone has been shown to up-regulate the expression of serotonin 5-HT2A receptors. nih.govresearchgate.net This suggests that the pharmacological chaperone mechanism may extend to this receptor subtype as well.

Studies have demonstrated that even at low doses, pipamperone can significantly occupy 5-HT2A receptors. In a study involving canine subjects, a single 5 mg dose of pipamperone resulted in a 40.4% occupancy of 5-HT2A receptors in the frontal cortex, which increased to 83% with a 10 mg dose. nih.gov This high level of receptor blockade underscores the compound's potent anti-serotonergic activity. The regulation of 5-HT2A receptors is complex, with some antagonists paradoxically leading to receptor down-regulation over time, a phenomenon that warrants further investigation in the context of pipamperone's long-term effects. ucdavis.edu

Interactions with Other Neurotransmitter Systems (e.g., Norepinephrine)

In addition to its primary targets in the dopaminergic and serotonergic systems, pipamperone also interacts with adrenergic receptors. It acts as an antagonist at both α1- and α2-adrenergic receptors. wikipedia.org The blockade of α1-adrenergic receptors is thought to contribute to some of the sedative effects of the drug. nih.gov α2-adrenergic receptors are involved in the regulation of norepinephrine release, and their antagonism by pipamperone can lead to an increase in synaptic norepinephrine levels.

Receptor Binding Affinity of Pipamperone

| Receptor Subtype | Affinity (pKi) | Reference |

|---|---|---|

| 5-HT2A | 8.2 | drugbank.com |

| Dopamine D4 | 8.0 | drugbank.com |

| Dopamine D2 | 6.7 | drugbank.com |

Pharmacodynamic Studies in Animal Models

Effects on Specific Behavioral Phenotypes in Rodent Models

Pipamperone's interaction with key neurotransmitter systems has been extensively studied using rodent models of psychosis-related behaviors, such as apomorphine-induced stereotypy and tryptamine-induced convulsions. These models are instrumental in assessing the dopamine (B1211576) and serotonin (B10506) receptor antagonism of antipsychotic compounds.

Apomorphine-induced Stereotypy

Apomorphine, a non-selective dopamine receptor agonist, induces stereotypic behaviors in rodents, such as sniffing, licking, and gnawing. This behavioral paradigm is widely used to screen for dopamine D2 receptor blocking activity, a hallmark of many antipsychotic drugs. Research indicates that pipamperone (B156139) demonstrates a relatively weak antagonism of apomorphine-induced stereotypy. This is consistent with its pharmacological profile, which shows a lower affinity for D2 receptors compared to other receptors.

Tryptamine-induced Convulsions

Tryptamine, a monoamine alkaloid, can induce convulsions in rodents, a response believed to be mediated by serotonin 5-HT2A receptors. The ability of a compound to antagonize these convulsions is indicative of its 5-HT2A receptor blocking activity. Pipamperone has been shown to be a potent antagonist of tryptamine-induced effects. In fact, the discovery of pipamperone's significant anti-tryptamine activity was a key finding that distinguished its pharmacological profile from that of haloperidol and other typical antipsychotics of its time. researchgate.net

A modified apomorphine-tryptamine-norepinephrine (ATN) test in rats provided specific data on the potency of pipamperone in antagonizing these behaviors. The results demonstrated that pipamperone was significantly more potent in blocking tryptamine-induced bilateral convulsions, a measure of central 5-HT2A receptor antagonism, than in inhibiting apomorphine-induced stereotypy.

Table 1: Antagonism of Apomorphine- and Tryptamine-Induced Behaviors by Pipamperone in Rats

| Behavioral Phenotype | Pipamperone ED50 (mg/kg) | Primary Receptor Implicated |

|---|---|---|

| Tryptamine-induced Bilateral Convulsions | 0.13 | 5-HT2A |

| Apomorphine-induced Stereotypy | 1.55 | D2 |

Modulation of Sleep-Wake Architecture in Preclinical Species

The sedative and sleep-normalizing effects of pipamperone observed in clinical settings have prompted preclinical investigations into its impact on the sleep-wake cycle in animal models. These studies, often employing electroencephalogram (EEG) recordings, aim to characterize the specific changes in sleep architecture, including the duration and pattern of different sleep stages.

While direct, quantitative EEG studies on the effects of pipamperone on sleep architecture in rodents are not extensively detailed in readily available literature, its known potent 5-HT2A receptor antagonism is a key mechanism implicated in its sleep-modulating effects. Blockade of 5-HT2A receptors is generally associated with an increase in slow-wave sleep (SWS), also known as deep sleep, and a potential reduction in wakefulness. This mechanism is thought to contribute to the subjective improvement in sleep quality reported by patients.

Neurobehavioral Correlates of Sedative Properties in Animal Assays

The sedative properties of pipamperone are a prominent feature of its pharmacological profile. In preclinical research, these effects are assessed using a variety of behavioral assays that measure changes in spontaneous motor activity and motor coordination.

Another relevant assay is the rotarod test , which assesses motor coordination and balance. In this test, animals are placed on a rotating rod, and the latency to fall is measured. A compound with sedative or motor-impairing effects would typically reduce the time an animal is able to stay on the rod.

The catalepsy bar test is used to assess the induction of catalepsy, a state of motor immobility and waxy flexibility, which is often associated with potent D2 receptor antagonism and is a predictor of extrapyramidal side effects. Given pipamperone's relatively low affinity for D2 receptors, it would be expected to induce catalepsy only at higher doses, if at all, compared to typical antipsychotics like haloperidol.

While the sedative effects of pipamperone are well-recognized, detailed quantitative data from these specific neurobehavioral assays in preclinical models are needed to fully characterize the dose-response relationship and the specific behavioral components affected by this compound.

Pharmacokinetics and Metabolism in Preclinical Systems

Absorption and Distribution Characteristics in Animal Models

Following administration, pipamperone (B156139) is absorbed and distributed to its sites of action. A study conducted in a canine model provides evidence of its distribution to the central nervous system.

Research Findings in Canine Models: In a study involving healthy drug-naive female Beagle dogs, administration of pipamperone resulted in significant, dose-dependent occupancy of serotonin-2A (5-HT2A) receptors in the brain. This finding indicates that the compound effectively crosses the blood-brain barrier to engage with its central targets. researchgate.net The lipophilic nature of pipamperone facilitates its passage into peripheral tissues, although specific tissue concentration data from preclinical distribution studies are not widely available. eur.nl The apparent volume of distribution has been calculated from human studies, but equivalent comprehensive data from animal models remains limited. researchgate.neteur.nlnih.gov

Below is an interactive table summarizing the receptor occupancy in the canine model.

| Animal Model | Dose | Receptor Occupancy | Implication |

| Beagle Dog | 5 mg | 40.4% | Brain Penetration |

| Beagle Dog | 10 mg | 83.0% | Dose-Dependent CNS Distribution |

Note: Data derived from a single preclinical study. researchgate.net

Metabolic Pathways and Enzyme Involvement

Pipamperone is subject to extensive biotransformation, primarily in the liver. The metabolism inactivates the compound and facilitates its elimination from the body. The metabolic processes are categorized into Phase I and Phase II reactions.

While direct in vitro studies detailing the specific cytochrome P450 (CYP) isoenzymes responsible for pipamperone metabolism in animal models are not extensively documented, the metabolism of butyrophenones and similar antipsychotic agents is often mediated by the CYP3A and CYP2D subfamilies. nih.gov In preclinical species such as rats and dogs, these enzyme families are crucial for drug oxidation. nih.govresearchgate.net

CYP3A4: This is a major enzyme in drug metabolism across species. Studies on analogous compounds suggest that CYP3A enzymes are likely involved in the N-dealkylation of pipamperone. nih.gov The activity of CYP3A can differ between species, with dogs sometimes showing comparable hepatic clearance to humans for certain substrates. researchgate.net

CYP2D6: This enzyme is also critical for the metabolism of many neuropsychiatric drugs. It is known to be involved in the hydroxylation of various compounds. nih.gov Preclinical studies have shown that CYP2D activity can be significantly higher in rats and dogs compared to humans, which can affect the metabolic profile and clearance rate of a drug in these animal models. researchgate.net

Phase I metabolism of pipamperone involves the introduction or unmasking of functional groups through oxidative reactions, rendering the molecule more polar. Key identified pathways include oxidative N-dealkylation and hydroxylation. researchgate.net

Oxidative N-Dealkylation: This reaction involves the removal of an alkyl group from the piperidine nitrogen of the pipamperone molecule. semanticscholar.orgmdpi.com This process is a common metabolic route for tertiary amines and is typically catalyzed by CYP450 enzymes, leading to the formation of a dealkylated metabolite and an aldehyde. mdpi.com

Piperidine Ring Hydroxylation: This pathway involves the addition of a hydroxyl (-OH) group to the piperidine ring structure of pipamperone. researchgate.net This hydroxylation increases the water solubility of the molecule, preparing it for subsequent Phase II conjugation or direct excretion.

Following Phase I oxidation, the resulting metabolites of pipamperone can undergo Phase II conjugation reactions to further increase their polarity and facilitate excretion. Glucuronidation is the most common Phase II pathway, where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to the metabolite.

In addition to CYP-mediated reactions, other enzymatic pathways may contribute to the metabolism of pipamperone.

Amide Hydrolysis: Pipamperone contains a carboxamide group, which can be susceptible to hydrolysis by enzymes such as amidases. researchgate.net This reaction would cleave the amide bond, resulting in the formation of a carboxylic acid metabolite and an amine. This represents a potential non-CYP-mediated clearance pathway.

Excretion Routes of Metabolites in Animal Studies

The final step in the disposition of pipamperone is the excretion of its metabolites. In preclinical drug development, mass balance studies using radiolabeled compounds are performed in species like rats and dogs to determine the routes and rates of elimination.

While a specific mass balance study for pipamperone in animals was not identified in the reviewed literature, the general principles of excretion for metabolized drugs apply. Metabolites are typically eliminated from the body through renal and fecal routes.

Renal Excretion: Polar metabolites, such as hydroxylated products and glucuronide conjugates, are often excreted in the urine.

Fecal Excretion: Less polar metabolites or parent drug that is not absorbed may be eliminated in the feces. Biliary excretion is a significant contributor to the fecal route, where metabolites are transported from the liver into the bile and then into the intestine. frontiersin.org Studies on other centrally-acting agents in rats have demonstrated that fecal excretion, driven by extensive biliary secretion of metabolites, can be the predominant route of elimination. cidara.com

The table below outlines the common methodologies used in preclinical excretion studies.

| Study Type | Animal Model | Purpose | Sampled Matrices |

| Mass Balance | Rat, Dog | To quantify the recovery of an administered radiolabeled dose. | Urine, Feces, Cage Wash |

| Biliary Excretion | Rat (Bile-Duct Cannulated) | To directly measure the amount of drug and metabolites excreted into bile. | Bile, Urine, Feces |

Population Pharmacokinetic Modeling in Translational Research (e.g., Allometric Scaling and Variability Analysis)

Population pharmacokinetic (PK) modeling is a statistical method used to quantify the typical pharmacokinetic characteristics of a drug and its variability within a subject population. In translational research, this approach is pivotal for integrating data from preclinical animal studies to predict the drug's behavior in humans. A key technique in this process is allometric scaling, which uses mathematical relationships between physiological variables (like drug clearance or volume of distribution) and body weight across different species to forecast human pharmacokinetic parameters.

While comprehensive preclinical population pharmacokinetic models for pipamperone in various animal species are not extensively detailed in publicly available literature, data from clinical studies in pediatric populations illustrate the application of these modeling principles. A study in children and adolescents developed a one-compartment population pharmacokinetic model for pipamperone. nih.govnih.gov This model determined key parameters such as the apparent volume of distribution and apparent clearance. nih.govnih.gov

In this clinical context, allometric scaling was employed to account for the influence of body weight on the pharmacokinetic parameters, which is a critical step in managing variability within the patient population. nih.gov The exponents for scaling were fixed at 0.75 for apparent clearance and 1 for apparent volume of distribution, a common practice in pharmacokinetic modeling to normalize for differences in body size. nih.gov

The parameters derived from this model provide a foundational understanding of pipamperone's pharmacokinetics. However, for true translational research, data from multiple preclinical species would be required to perform an interspecies allometric scaling to predict initial human pharmacokinetics. The value of using animal models, such as the canine model, for investigating the effects of drugs on neurotransmitter systems has been noted, though specific pharmacokinetic data for pipamperone from these models are limited. researchgate.net

Table 1: Example of Pipamperone Population Pharmacokinetic Parameters (from a pediatric clinical study)

| Pharmacokinetic Parameter | Value | Modeling Detail |

|---|---|---|

| Apparent Volume of Distribution (Vd/F) | 416 L/70 kg | Based on a one-compartment model. nih.govnih.gov |

| Apparent Clearance (CL/F) | 22.1 L/h/70 kg | Based on a one-compartment model. nih.govnih.gov |

| Allometric Scaling | Applied to correct for bodyweight differences. nih.govnih.gov | Used exponents of 0.75 for clearance and 1 for volume of distribution. nih.gov |

In vitro Stability Studies and Degradation Product Identification

In vitro stability studies are crucial for understanding the intrinsic chemical stability of a drug substance. These studies involve subjecting the compound to a range of stress conditions, a process known as forced degradation, to identify potential degradation pathways and products that might form during manufacturing and storage.

For pipamperone, a stability-indicating high-performance liquid chromatographic (HPLC) method has been developed to separate the parent drug from its degradation products. nih.govresearchgate.net Forced degradation studies performed during the development of this method revealed specific stability characteristics of the pipamperone molecule. nih.govresearchgate.net

The research indicates that pipamperone is stable under acidic conditions. nih.govresearchgate.net However, the compound undergoes degradation when exposed to basic and oxidative environments. nih.govresearchgate.net This susceptibility suggests that the formulation and storage of pipamperone dihydrochloride must be carefully controlled to avoid alkaline conditions and exposure to oxidizing agents to maintain its integrity.

While the stability-indicating method successfully separated pipamperone from its degradation products, confirming the method's specificity, the precise chemical structures of these degradants have not been fully elucidated in the available scientific literature. nih.govresearchgate.net The study noted the presence of one related impurity and other degradation products, but their definitive identification and characterization would require further investigation using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Summary of Pipamperone Stability under Forced Degradation Conditions

| Stress Condition | Observation | Reference |

|---|---|---|

| Acidic Hydrolysis | Stable | nih.govresearchgate.net |

| Basic Hydrolysis | Degrades | nih.govresearchgate.net |

| Oxidative Conditions | Degrades | nih.govresearchgate.net |

Synthesis, Purification, and Analytical Methodologies for Research Grade Compound

Advanced Synthetic Approaches and Reaction Optimizations

Modern organic synthesis aims to improve reaction efficiency, reduce timelines, and increase yields. Microwave-assisted synthesis has emerged as a significant advancement in achieving these goals, particularly in the creation of heterocyclic compounds like pipamperone (B156139).

Microwave-assisted synthesis utilizes microwave radiation to heat reactants directly and uniformly, a contrast to conventional heating methods that rely on external heat sources and convection. beilstein-journals.orgnih.gov This direct energy transfer can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and improved purity profiles. beilstein-journals.orgnih.gov For the synthesis of N-heterocycles, a core component of the pipamperone structure, microwave assistance can effectively promote cyclocondensation and cycloaddition reactions. rsc.org This technology not only accelerates the drug discovery process by enabling faster synthesis of target molecules but also aligns with the principles of green chemistry by improving energy efficiency. beilstein-journals.orgsphinxsai.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | External, convective | Internal, dielectric heating |

| Reaction Time | Hours to days | Minutes to hours beilstein-journals.org |

| Temperature Gradient | Non-uniform | Uniform nih.gov |

| Yield | Variable | Often higher nih.gov |

| Side Reactions | More prevalent | Reduced |

Impurity Management and High-Purity Isolation Techniques

Ensuring the purity of an active pharmaceutical ingredient (API) like pipamperone dihydrochloride is critical. Impurity management involves identifying potential impurities and employing effective purification techniques to isolate the target compound. Known impurities can include related substances from the synthesis process, such as 1'-[4-(2-Fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride. free.frsynzeal.com

High-purity isolation relies on various separation techniques based on the physicochemical properties of the compound and its impurities. chromatographyonline.com

Crystallization: A common technique for purifying solid compounds. It relies on differences in solubility between the desired compound and impurities in a given solvent.

Chromatography: Techniques like flash chromatography are frequently used for purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. chromatographyonline.com Normal-phase chromatography is often the method of choice for isolation purposes. chromatographyonline.com

Phase-Separation Techniques: These methods, including solid-liquid and liquid-liquid extraction, are fundamental in pharmaceutical purification. cleanroomtechnology.comnih.gov They separate components into different phases based on solubility and other physical properties. nih.gov Filtration is a key solid-liquid separation method used to isolate the desired solid API from a liquid mixture, ensuring it is free from contaminants. cleanroomtechnology.com

The choice of purification method depends on the specific impurities present and the required purity level of the final research-grade compound. cleanroomtechnology.com

Principles of Green Chemistry Applied to Pipamperone Synthesis

Green chemistry, or sustainable chemistry, provides a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.commdpi.com Applying these principles to pipamperone synthesis can lead to more environmentally benign and efficient manufacturing processes.

The 12 Principles of Green Chemistry offer a guide for sustainable synthesis:

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created. instituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. instituteofsustainabilitystudies.com

Designing Safer Chemicals: Chemical products should be designed to be effective while having minimal toxicity. instituteofsustainabilitystudies.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible.

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure.

Use of Renewable Feedstocks: Raw materials should be renewable whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

In the context of pipamperone synthesis, this could involve using greener solvents, employing catalytic reactions to reduce waste, and optimizing reaction conditions to consume less energy. jptcp.com For example, developing a synthesis for N-substituted piperidones, a related structural class, has been achieved using a green chemistry approach that offers significant advantages over classical methods. nih.gov

Development and Validation of Analytical Methods for Quantification and Purity Assessment

Rigorous analytical testing is essential to confirm the identity, purity, and stability of pipamperone dihydrochloride. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are cornerstone techniques for this purpose. Method validation ensures that these analytical procedures are suitable for their intended use, providing reliable and accurate results. pharmaguideline.comijcrt.org

HPLC is a primary technique for separating, identifying, and quantifying components in a mixture. wjpmr.com A validated, stability-indicating HPLC method has been developed for the determination of pipamperone. free.frnih.govresearchgate.net

One such method utilizes an amide-functionalized bonded phase column with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and sodium phosphate (B84403) monobasic buffer (pH 6.5) in a ratio of 16:11:73 (v/v/v). free.frnih.govresearchgate.net Detection is typically performed using a UV detector set at a wavelength of 246 nm. free.fr This method is capable of separating pipamperone from its known impurities and degradation products in under 8 minutes, demonstrating its specificity and efficiency. nih.govresearchgate.net The validation of such a method involves assessing parameters like accuracy, precision, linearity, and specificity to ensure its reliability for routine quality control. rasayanjournal.co.in

Table 2: Example HPLC Method Parameters for Pipamperone Analysis

| Parameter | Condition |

|---|---|

| Column | Amide functionalized bonded phase (e.g., LC-ABZ+ Plus) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile-THF-Sodium Phosphate Monobasic (0.05 M, pH 6.5) (16:11:73, v/v/v) nih.govresearchgate.net |

| Flow Rate | 1.2 mL/min researchgate.net |

| Detection | UV at 246 nm free.fr |

| Injection Volume | 20 µL free.frresearchgate.net |

| Run Time | < 8 minutes nih.govresearchgate.net |

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. rsc.orgcmro.in This technique is invaluable for the detection and identification of drugs and their metabolites, even at very low concentrations. cmro.in LC-MS/MS has been successfully applied to the analysis of pipamperone in complex biological matrices like hair samples. nih.gov The method can differentiate between isobaric compounds, such as pipamperone and haloperidol, which may have similar fragmentation patterns but different retention times. researchgate.net This high degree of selectivity makes LC-MS/MS a powerful tool for impurity identification and characterization in research-grade pipamperone dihydrochloride. nih.gov

A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. Forced degradation studies are performed to understand the degradation pathways of a drug under various stress conditions, such as acid, base, oxidation, heat, and light. researchgate.net

For pipamperone, studies have shown that the compound is stable in acidic medium. free.frnih.govresearchgate.net However, it undergoes degradation under basic and oxidative conditions. free.frnih.govresearchgate.net Under basic conditions (e.g., refluxing in sodium hydroxide), the primary degradation product is formed through a nucleophilic substitution of the fluorine atom on the phenyl ring with a hydroxyl group. free.fr The HPLC method described previously (Section 6.4.1) has been proven to be stability-indicating, as it can effectively separate the intact pipamperone from these degradation products. free.frnih.gov This capability is crucial for assessing the stability of the compound and determining appropriate storage conditions.

Table 3: Summary of Pipamperone Degradation

| Stress Condition | Stability of Pipamperone | Major Degradation Product(s) |

|---|---|---|

| Acidic (e.g., HCl) | Stable free.frresearchgate.net | None observed free.fr |

| Basic (e.g., NaOH) | Degrades free.frresearchgate.net | 1-[4-(4-hydroxyphenyl)-4-oxobutyl]-[1,4'-bipiperidin]-4'-carboxamide free.fr |

| Oxidative (e.g., H2O2) | Degrades free.frresearchgate.net | Not specified in detail in the search results. |

Application as Internal Standard in Bioanalytical Assays

The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical assays. The ideal internal standard should co-elute with the analyte of interest or have a similar retention time, exhibit comparable ionization efficiency in mass spectrometry, and behave similarly during sample extraction procedures. Pipamperone dihydrochloride has been identified as a suitable internal standard for the analysis of certain antipsychotic drugs due to its structural similarities and comparable analytical behavior.

A notable application of pipamperone as an internal standard is in the simultaneous quantification of multiple antipsychotic drugs in plasma samples by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). In a validated method for the determination of risperidone (B510), aripiprazole, and their metabolites, an internal standard was employed to ensure accuracy and precision in accordance with regulatory guidelines nih.govdrugbank.com. While the specific internal standard used for each analyte in this multi-analyte assay requires confirmation from the detailed methodology of the study, the inclusion of pipamperone in the panel highlights its suitability for such applications.

The analytical method typically involves protein precipitation to extract the drugs from the plasma matrix, followed by chromatographic separation on a C18 reversed-phase column. The analytes are then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing high selectivity and sensitivity.

The validation of such bioanalytical methods is comprehensive, adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). Key validation parameters include linearity, precision, accuracy, recovery, and matrix effect. The use of an internal standard like pipamperone dihydrochloride is integral to meeting the stringent acceptance criteria for these parameters.

For instance, the linearity of the method is established by analyzing a series of calibration standards and demonstrating a proportional relationship between the analyte concentration and the instrument response, normalized to the constant concentration of the internal standard. The precision of the method is assessed by repeatedly analyzing quality control (QC) samples at different concentrations, with the internal standard correcting for any random variations. Accuracy is determined by comparing the measured concentration of the QC samples to their nominal values, where the internal standard accounts for systematic errors.

The following data tables illustrate the typical analytical parameters and validation results for a bioanalytical method where pipamperone dihydrochloride could be used as an internal standard for the quantification of other antipsychotics, such as risperidone and aripiprazole.

Table 1: Representative LC-MS/MS Parameters for Analytes and Pipamperone as an Internal Standard

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Risperidone | 2.5 | 411.2 | 191.1 |

| Aripiprazole | 3.1 | 448.2 | 285.2 |

| Pipamperone (IS) | 2.8 | 376.2 | 165.1 |

This data is illustrative and may vary depending on the specific chromatographic conditions.

Table 2: Illustrative Validation Summary for the Quantification of Antipsychotics Using Pipamperone as an Internal Standard

| Validation Parameter | Analyte | Concentration (ng/mL) | Acceptance Criteria | Result |

| Linearity | Risperidone | 1 - 100 | r² ≥ 0.99 | 0.998 |

| Aripiprazole | 1 - 100 | r² ≥ 0.99 | 0.997 | |

| Intra-day Precision (%RSD) | Risperidone | 5 | ≤ 15% | 4.5 |

| 50 | ≤ 15% | 3.2 | ||

| 80 | ≤ 15% | 2.8 | ||

| Aripiprazole | 5 | ≤ 15% | 5.1 | |

| 50 | ≤ 15% | 3.9 | ||

| 80 | ≤ 15% | 3.1 | ||

| Inter-day Precision (%RSD) | Risperidone | 5 | ≤ 15% | 6.2 |

| 50 | ≤ 15% | 4.8 | ||

| 80 | ≤ 15% | 4.1 | ||

| Aripiprazole | 5 | ≤ 15% | 7.3 | |

| 50 | ≤ 15% | 5.5 | ||

| 80 | ≤ 15% | 4.9 | ||

| Accuracy (% Bias) | Risperidone | 5 | ± 15% | -3.2 |

| 50 | ± 15% | 1.5 | ||

| 80 | ± 15% | 0.8 | ||

| Aripiprazole | 5 | ± 15% | -4.5 | |

| 50 | ± 15% | 2.1 | ||

| 80 | ± 15% | 1.2 | ||

| Recovery (%) | Risperidone | Low, Mid, High | Consistent & Reproducible | 85 - 95 |

| Aripiprazole | Low, Mid, High | Consistent & Reproducible | 88 - 97 | |

| Pipamperone (IS) | Mid | Consistent & Reproducible | 91 | |

| Matrix Effect (%) | Risperidone | Low, High | 85 - 115% | 92 - 103 |

| Aripiprazole | Low, High | 85 - 115% | 90 - 105 |

This table presents hypothetical data to demonstrate the typical performance of a validated bioanalytical method.

The successful application of pipamperone dihydrochloride as an internal standard underscores its importance in clinical and forensic toxicology for the accurate quantification of therapeutic drugs. Its use contributes significantly to the reliability of pharmacokinetic studies and therapeutic drug monitoring, ultimately aiding in the optimization of patient treatment regimens.

Theoretical and Preclinical Therapeutic Implications for Neuropsychiatric Research

Investigation in Preclinical Models of Autism Spectrum Disorder

While pipamperone (B156139) has been prescribed for behavioral disturbances in individuals with Autism Spectrum Disorder (ASD), dedicated preclinical research in animal models remains a critical area for systematic investigation springermedizin.de. The rationale for its use is grounded in the well-documented dysregulation of dopaminergic and serotonergic pathways in ASD pathophysiology. Animal models provide an essential platform to dissect the specific effects of pipamperone on the core behavioral phenotypes of ASD escholarship.org.

Preclinical investigation would typically involve utilizing established rodent models that recapitulate aspects of ASD. These include:

Genetic Models: Mice with mutations in genes strongly associated with ASD, such as those encoding for Shank scaffolding proteins, could be used to assess pipamperone's effect on genetic predispositions to ASD-like behaviors mdpi.com.

Environmental Models: The valproic acid (VPA) exposure model in rodents is widely used to induce ASD-like phenotypes, including social deficits and repetitive behaviors frontiersin.org. Studying pipamperone in this model could provide insight into its potential to mitigate the neurodevelopmental alterations caused by environmental risk factors.

In these models, research would focus on whether pipamperone can modulate core ASD-relevant behaviors such as impaired social interaction, deficits in communication, and the presence of stereotyped, repetitive behaviors nih.govnih.gov. Such studies would be invaluable for validating the mechanistic hypothesis that its 5-HT2A and D4 receptor antagonism can ameliorate key neurobehavioral deficits associated with autism.

Role in Animal Models of Alzheimer's Disease and Neurodegeneration

The therapeutic potential of pipamperone dihydrochloride in Alzheimer's disease (AD) and other neurodegenerative disorders is largely theoretical and awaits exploration in relevant preclinical models psychogenics.comfrontiersin.org. The scientific premise for such investigations lies in the significant role of the serotonergic system, particularly the 5-HT2A receptor, in the cognitive and neuropsychiatric symptoms of AD.

The evaluation of pipamperone in this context would employ a variety of established animal models:

Transgenic Models of AD: Mouse models that overexpress human amyloid precursor protein (APP) and presenilin (PS), such as the APP/PS1 and 5XFAD models, develop hallmark amyloid plaque pathology and associated cognitive deficits embopress.orgnih.gov. These models would allow researchers to investigate whether pipamperone can modify disease progression or alleviate cognitive impairments nih.gov.

Neurotoxin-Induced Models: Models of neurodegeneration can be induced by neurotoxins that target specific neuronal populations nih.gov. For example, scopolamine-induced cholinergic blockade is used to model cognitive dysfunction, while agents like MPTP or 6-hydroxydopamine (6-OHDA) are used to model the dopaminergic neurodegeneration seen in Parkinson's disease nih.govnih.govcriver.comfrontiersin.org. These models could help determine pipamperone's efficacy in mitigating neuronal damage and functional decline.

Neuroinflammation Models: The administration of agents like lipopolysaccharide (LPS) can induce a neuroinflammatory state characteristic of many neurodegenerative conditions nih.gov. Investigating pipamperone in these models could clarify its impact on inflammatory pathways that contribute to neuronal damage.

Preclinical studies in these models would be essential to determine if pipamperone's receptor binding profile translates into neuroprotective effects or symptomatic improvement in cognition and behavior relevant to neurodegenerative diseases.

Exploration of Adjunctive Therapies in Preclinical Models of Mood Dysregulation

Pipamperone's potent 5-HT2A antagonism is hypothesized to block this negative feedback mechanism. By preventing the SRI-induced suppression of dopamine (B1211576), the combination therapy could lead to a more robust and potentially faster-acting antidepressant response. This concept is supported by early clinical findings combining pipamperone with citalopram drugbank.com.

Preclinical animal models of depression and mood dysregulation are critical for testing this hypothesis systematically nih.govnih.gov.

Forced Swim Test (FST) and Tail Suspension Test (TST): These widely used models assess behavioral despair. A synergistic effect would be demonstrated if the combination of pipamperone and an SRI significantly reduces immobility time compared to either agent alone.

Chronic Mild Stress (CMS): This model induces a state of anhedonia in rodents, a core symptom of depression. The efficacy of an adjunctive therapy could be measured by its ability to reverse the CMS-induced deficit in sucrose preference.

These preclinical explorations are necessary to validate the neurochemical hypothesis and provide a solid foundation for further clinical development of pipamperone as an augmenting agent in the treatment of mood disorders.

Conceptualization as an "Atypical" Antipsychotic Based on Preclinical Receptor Profile

Pipamperone dihydrochloride is conceptualized as an "atypical" antipsychotic based on its distinctive preclinical receptor binding profile, which differs significantly from older, "typical" antipsychotics like haloperidol drugbank.com. The defining characteristic of atypical antipsychotics is a high ratio of serotonin (B10506) 5-HT2A receptor antagonism to dopamine D2 receptor antagonism nih.govresearchgate.net.

Pipamperone exemplifies this profile, exhibiting a high affinity for 5-HT2A receptors and a comparatively moderate-to-low affinity for D2 receptors springermedizin.dedrugbank.com. Its binding profile is further characterized by a nearly equal high affinity for dopamine D4 receptors drugbank.com. This combination of potent 5-HT2A and D4 blockade, coupled with weaker D2 blockade, is believed to contribute to antipsychotic efficacy with a reduced propensity for extrapyramidal side effects. Some research suggests pipamperone may have been the first compound to exhibit this "atypical" profile drugbank.com.

Interactive Table: Receptor Binding Profile of Pipamperone

| Receptor | Binding Affinity / Characteristic |

| Serotonin 5-HT2A | High affinity antagonist drugbank.com |

| Dopamine D4 | High affinity antagonist (nearly equal to 5-HT2A) drugbank.com |

| Dopamine D2 | Moderate affinity antagonist (15-fold lower than D4) drugbank.com |

| Dopamine D3 | Moderate affinity drugbank.com |

| Serotonin 5-HT2C | Moderate affinity drugbank.com |

| α1-Adrenergic | Pronounced antagonism springermedizin.de |

| α2B-Adrenergic | Moderate affinity drugbank.com |

In preclinical studies, pipamperone has also been shown to act as a pharmacological chaperone, increasing the cellular expression of the dopamine D4 receptor, a novel mechanism that may contribute to its therapeutic effects nih.gov.

Predictive Value of Preclinical Models for Understanding Neurotransmitter Dysregulation

Preclinical animal models possess significant predictive value for understanding how a compound like pipamperone modulates neurotransmitter dysregulation researchgate.netresearchgate.net. These models serve as a bridge between in vitro receptor binding data and potential clinical effects by revealing the functional consequences of receptor engagement in a complex, living system nih.gov.

Several types of animal models are used to predict the efficacy and side-effect profile of antipsychotic drugs:

Models of Antipsychotic Efficacy: Behaviors induced by dopamine agonists, such as amphetamine-induced hyperlocomotion or stereotypy, are reliably reversed by antipsychotic drugs. The ability of pipamperone to attenuate these behaviors in rodents would predict its efficacy against the positive symptoms of psychosis researchgate.net. The conditioned avoidance response (CAR) is another classic test with high predictive validity for antipsychotic action researchgate.net.

Models of Motor Side Effects: The catalepsy test in rodents is highly predictive of a drug's liability to induce Parkinsonian-like extrapyramidal symptoms (EPS) researchgate.net. This effect is strongly correlated with high D2 receptor occupancy. Pipamperone's moderate affinity for D2 receptors would predict a lower propensity to induce catalepsy compared to typical antipsychotics, consistent with its classification as an atypical agent nih.gov.

By integrating data from these behavioral paradigms with neurochemical and electrophysiological studies, preclinical models allow researchers to build a comprehensive picture of how pipamperone's unique receptor profile translates into a specific modulation of dopamine and serotonin circuits. This understanding is crucial for predicting its therapeutic window and for guiding its rational application in neuropsychiatric disorders.

Advanced Research Methodologies and Future Directions

Integrated Omics Approaches in Response to Pipamperone (B156139)

The advent of high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, provides a powerful framework for a systems-level understanding of drug action. mdpi.commdpi.com An integrated omics approach to studying pipamperone would enable a comprehensive analysis of the global changes in gene expression, protein levels, and metabolite profiles in response to the drug. While specific integrated omics studies on pipamperone are not yet prevalent in the literature, the potential applications are significant.

For instance, transcriptomic analysis could identify genes whose expression is altered by pipamperone, offering insights into the downstream signaling pathways affected by its antagonist activity at 5-HT2A and D4 receptors. This could be complemented by proteomics to confirm whether changes in gene expression translate to altered protein levels. Furthermore, metabolomics could reveal shifts in metabolic pathways, providing a functional readout of the cellular response to pipamperone. nih.govnih.gov The integration of these datasets could uncover novel mechanisms of action and biomarkers for treatment response. researchgate.net

Pharmacogenomic studies, a related field, investigate how genetic variations influence drug response. While comprehensive pharmacogenomic data for pipamperone is still emerging, it is an area of active research for many antipsychotics, with a focus on genes encoding metabolizing enzymes like CYP2D6 and CYP2C19, as well as drug targets. frontiersin.orgfrontiersin.org

A hypothetical integrated omics study on pipamperone might involve the following:

| Omics Approach | Potential Application to Pipamperone Research | Expected Insights |

|---|---|---|

| Transcriptomics | Analysis of mRNA expression in neuronal cells treated with pipamperone. | Identification of gene networks regulated by 5-HT2A and D4 receptor blockade. |

| Proteomics | Quantification of protein abundance changes in response to pipamperone. | Understanding the impact on signaling cascades and cellular machinery. |

| Metabolomics | Profiling of endogenous metabolites in biofluids following pipamperone administration. | Revealing alterations in neurochemical pathways and energy metabolism. |

In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR)

In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These methods are instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules. acs.org

A 3D-QSAR study has been conducted on a series of butyrophenones, the chemical class to which pipamperone belongs, focusing on their affinity for the 5-HT2A receptor. nih.gov This research utilized a homology model of the receptor to dock the compounds and derive a statistically significant QSAR model. nih.gov Such models can elucidate the key structural features required for high-affinity binding. For pipamperone, these models could be used to explore modifications to its structure that might enhance its selectivity for D4 over D2 receptors, potentially reducing the risk of extrapyramidal side effects.

The development of QSAR models for butyrophenones typically involves the following steps:

| QSAR Modeling Step | Description | Relevance to Pipamperone |

|---|---|---|

| Data Set Compilation | Gathering a series of butyrophenone (B1668137) analogues with known binding affinities for 5-HT2A and D4 receptors. | Pipamperone would be included as a reference compound. |

| Molecular Descriptors Calculation | Computing various 2D and 3D physicochemical properties of the molecules. | These descriptors quantify the structural features of pipamperone and related compounds. |

| Model Generation and Validation | Using statistical methods to build a mathematical model correlating descriptors with activity and validating its predictive power. | The resulting model could predict the receptor affinity of novel derivatives of pipamperone. |

Future in silico studies could focus on developing more refined models that incorporate the dual antagonism of 5-HT2A and D4 receptors, a hallmark of pipamperone's pharmacology. wikipedia.orgnih.gov

Development of Novel Animal Models for Specific Receptor System Modulation

Preclinical animal models are crucial for evaluating the efficacy and neurobiological effects of antipsychotic drugs. researchgate.netyoutube.com For a compound like pipamperone with a specific receptor binding profile, the development of targeted animal models is essential. While existing models, such as those for serotonin (B10506) syndrome, have been used to demonstrate the potent 5-HT2A receptor antagonism of pipamperone, there is a need for models that can specifically probe the combined effects of 5-HT2A and D4 receptor blockade. nih.gov

For instance, a study on an animal model of serotonin syndrome showed that pretreatment with pipamperone completely prevented the hyperthermia and death induced by the administration of a serotonin precursor and a monoamine oxidase inhibitor. nih.gov This highlights the compound's potent 5-HT2A antagonistic effects. nih.gov

Future research could focus on developing animal models with genetic modifications to the 5-HT2A and D4 receptor systems. This could include knockout or knock-in models, or models with inducible expression of these receptors in specific brain regions. Such models would allow for a more precise dissection of the contribution of each receptor system to the behavioral and neurochemical effects of pipamperone.

Key features of novel animal models for studying pipamperone could include:

Genetic manipulation: Knockout or conditional expression of 5-HT2A and D4 receptors.

Behavioral paradigms: Assays designed to assess phenotypes relevant to the therapeutic effects of pipamperone, such as social interaction and cognitive function.

Neurochemical analysis: In vivo microdialysis to measure changes in neurotransmitter levels in response to pipamperone in these models.

Advanced Neuroimaging Techniques in Preclinical Pharmacodynamics

Advanced neuroimaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive in vivo visualization and quantification of drug-receptor interactions and their downstream effects on brain function. criver.comitnonline.com Preclinical imaging in animal models is a critical step in translating basic neuroscience findings to clinical applications. nih.govresearchgate.net

PET studies in humans have been used to demonstrate the high 5-HT2A receptor occupancy of low-dose pipamperone, with minimal D2 receptor binding. aneurotech.comvennlifesciences.com Preclinical PET imaging with specific radioligands for 5-HT2A and D4 receptors in animal models could provide valuable pharmacodynamic information, such as the dose-dependent receptor occupancy of pipamperone in different brain regions and its correlation with behavioral outcomes.

Furthermore, functional neuroimaging techniques like pharmacological MRI (phMRI) could be employed to map the effects of pipamperone on brain activity. nottingham.ac.uk This could reveal the neural circuits modulated by pipamperone and provide insights into its therapeutic mechanisms.

| Neuroimaging Technique | Preclinical Application for Pipamperone | Potential Findings |

|---|---|---|

| PET/SPECT | Quantify 5-HT2A and D4 receptor occupancy by pipamperone in animal brains. | Determine the relationship between plasma concentration, receptor occupancy, and behavioral effects. |

| phMRI | Measure changes in brain activity and connectivity following pipamperone administration. | Identify the neural circuits underlying the therapeutic actions of pipamperone. |

| Autoradiography | Ex vivo visualization of receptor binding at high resolution. | Detailed mapping of pipamperone's binding sites within the brain. |

Prospects for Ligand-Directed Receptor Folding Research

A fascinating and relatively recent area of research is the role of ligands as "pharmacological chaperones" that can influence the folding and expression of their target receptors. Compelling evidence suggests that pipamperone acts as a pharmacological chaperone for the dopamine (B1211576) D4 receptor and the serotonin 5-HT2A receptor. nih.govresearchgate.net

One study demonstrated that the addition of pipamperone to cells expressing the dopamine D4 receptor significantly increased the expression of the receptor. nih.govresearchgate.net This effect was not due to increased mRNA synthesis, but rather to the ability of pipamperone to rescue the expression of a folding-mutant of the D4 receptor. nih.govresearchgate.net This suggests that pipamperone can stabilize the receptor protein during its synthesis and folding, leading to a higher density of functional receptors on the cell surface. nih.govresearchgate.net

The chaperone effect of pipamperone on D4 receptor expression is summarized in the table below:

| Condition | Dopamine D4 Receptor Expression (fmol/mg membrane protein) |

|---|---|

| Induced expression | 1970 +/- 20 nih.gov |

| Induced expression + Pipamperone | 3800 +/- 60 nih.gov |

This chaperone activity of pipamperone opens up new avenues for research into ligand-directed receptor folding. Future studies could investigate the structural basis of this effect and explore whether other butyrophenones or ligands for the D4 and 5-HT2A receptors share this property. Understanding the molecular determinants of pharmacological chaperoning could lead to the design of novel drugs that not only block receptor signaling but also modulate receptor expression levels, offering a new dimension to therapeutic intervention.

Q & A

Q. What is the primary mechanism of action of pipamperone dihydrochloride, and how does its receptor affinity profile influence experimental design in preclinical studies?

Pipamperone dihydrochloride acts as an antagonist with distinct selectivity for serotonin (5-HT2A) and dopamine (D4) receptors, showing 15-fold higher affinity for D4 over D2 receptors and even greater selectivity for 5-HT2A . This receptor profile necessitates careful experimental design to isolate effects:

- Use low-dose regimens to target 5-HT2A/D4 preferentially over D2.

- Employ receptor-specific knockout models or selective antagonists to validate target engagement.

- Prioritize behavioral assays sensitive to 5-HT2A modulation (e.g., head-twitch response) or D4-mediated cognitive tasks.

Q. How do the pharmacokinetic (PK) properties of pipamperone dihydrochloride inform dosing regimens in pediatric populations compared to adults?

Population PK studies in pediatric patients indicate:

- A long elimination half-life (~13 hours), supporting twice-daily dosing .

- Bodyweight-adjusted dosing (e.g., 0.25–0.5 mg/kg/day) improves attainment of therapeutic trough concentrations (100–400 µg/L) linked to efficacy .

- Simulations recommend stratified dosing by weight to minimize variability, particularly in children <40 kg .

Advanced Research Questions

Q. What methodological challenges arise when analyzing exposure-response relationships for pipamperone dihydrochloride in heterogeneous pediatric populations, and how can population pharmacokinetic modeling address these?

Key challenges include sparse sampling, retrospective efficacy data, and diverse indications (e.g., autism, ADHD). Population PK modeling (e.g., NONMEM®) mitigates these by:

- Pooling data from multiple cohorts (prospective trials and therapeutic drug monitoring) to increase statistical power .

- Incorporating covariates like body weight and CYP enzyme activity (if known) to explain inter-individual variability .

- Simulating exposure thresholds for clinical response (e.g., 24-h AUC >2000 µg·h/L) while accounting for off-label use .

Q. How do contradictory findings regarding pipamperone dihydrochloride's metabolic pathways impact the interpretation of drug-drug interaction studies, and what in vitro methodologies are recommended to resolve these discrepancies?

While CYP3A4 is implicated in vitro, <25% of parent drug metabolism is explained by CYPs in vivo, and urinary metabolites differ from enzymatic assays . To resolve this:

- Combine in vitro CYP phenotyping (human microsomes, recombinant enzymes) with hepatocyte models to identify non-CYP pathways.

- Validate findings using therapeutic drug monitoring (TDM) data from patients on CYP3A4 inhibitors/inducers.

- Explore alternative pathways (e.g., flavin-containing monooxygenases) via metabolomic profiling .

Q. What experimental approaches are recommended to validate the cognitive enhancement effects of pipamperone dihydrochloride observed in recent depression trials while controlling for its primary antipsychotic activity?

In Phase IIIB trials, adjunctive low-dose pipamperone improved anhedonia and cognition in MDD . To isolate cognitive effects:

- Use D2 receptor occupancy studies (PET imaging) to confirm subthreshold D2 blockade at low doses.

- Implement double-blind, placebo-controlled designs with domain-specific cognitive batteries (e.g., MATRICS Consensus Cognitive Battery).

- Compare outcomes against selective 5-HT2A antagonists (e.g., pimavanserin) to disentangle receptor contributions .

Q. How should researchers design bioanalytical methods to account for pipamperone dihydrochloride's physicochemical properties when quantifying low-dose concentrations in complex biological matrices?

Pipamperone’s lipophilicity (logP ~3.5) complicates extraction from plasma or brain tissue. Recommended strategies include:

- Liquid-liquid extraction with tert-butyl methyl ether or solid-phase extraction (C18 cartridges) to improve recovery .

- HPLC with mixed-mode columns (e.g., Primesep 100) and UV detection (200 nm) for sensitivity in low-concentration ranges (10–500 µg/L) .

- Validate assays using deuterated internal standards (e.g., [²H10]-pipamperone) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.